molecular formula C12H19NO2 B13921086 Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate

Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate

Cat. No.: B13921086
M. Wt: 209.28 g/mol
InChI Key: MTBMPGRPOHFCFK-UHFFFAOYSA-N
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Description

Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate is a complex organic compound featuring a bicyclic structure with nitrogen. Compounds with such structures are often found in pharmaceuticals and natural products due to their unique chemical properties and biological activities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or bacterial growth .

Biological Activity

Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate (CAS: 2940936-69-4) is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, synthesis, and relevant case studies.

Molecular Formula: C12H19NO2
Molecular Weight: 209.29 g/mol
Purity: 95%
IUPAC Name: methyl 2-((3-azabicyclo[3.1.0]hexan-3-yl)methyl)-3-methylbut-2-enoate

The structure of the compound can be represented by the following SMILES notation:
O=C(OC)C(CN1CC2C(C2)C1)=C(C)C .

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various receptors, particularly in the central nervous system. The compound is noted for its potential as an opioid receptor antagonist, which may have implications for pain management and treatment of pruritus.

Opioid Receptor Interaction

A study focused on azabicyclo[3.1.0]hexane derivatives found that modifications to the molecular structure, such as the addition of a methyl group, significantly enhanced binding affinity to μ-opioid receptors . This suggests that this compound could exhibit similar properties, warranting further investigation into its pharmacological effects.

Study on μ-opioid Receptor Antagonism

In a study examining a new class of opioid ligands, researchers synthesized various azabicyclo[3.1.0]hexane compounds and tested their efficacy as μ-opioid receptor antagonists. The findings indicated that certain structural modifications led to improved antagonist activity, highlighting the potential of compounds like this compound for therapeutic applications .

Calcium Channel Modulation

Research has also explored the calcium antagonist properties of related compounds in the azabicyclo family. These studies demonstrated that some derivatives could inhibit voltage-sensitive calcium channels effectively, suggesting a possible mechanism for modulating neurotransmitter release and influencing pain pathways .

Data Table: Biological Activity Summary

Activity Description Reference
μ-opioid receptor bindingPotential antagonist; structural modifications enhance activity
Calcium channel inhibitionModulation of neurotransmitter release; potential pain management

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methylbut-2-enoate

InChI

InChI=1S/C12H19NO2/c1-8(2)11(12(14)15-3)7-13-5-9-4-10(9)6-13/h9-10H,4-7H2,1-3H3

InChI Key

MTBMPGRPOHFCFK-UHFFFAOYSA-N

Canonical SMILES

CC(=C(CN1CC2CC2C1)C(=O)OC)C

Origin of Product

United States

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